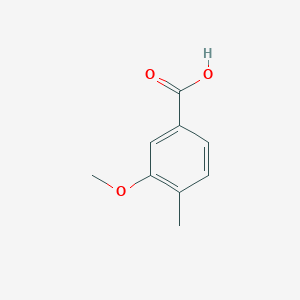

3-Methoxy-4-methylbenzoic acid

Overview

Description

3-Methoxy-4-methylbenzoic acid (M4MBA) is a naturally occurring compound found in the essential oils of many plants, including lavender, rosemary, and thyme. It has been used for centuries in traditional medicines and is gaining increasing attention in the scientific community due to its potential therapeutic applications. M4MBA has a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Its mechanism of action is still under investigation, but research suggests that it may act as an inhibitor of certain enzymes and as a receptor agonist. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions for M4MBA research.

Scientific Research Applications

1. Spectral Analysis and Detection Applications

3-Methoxy-4-methylbenzoic acid, closely related to vanillic acid, has been studied for its spectral characteristics. Using vibrational and Raman spectroscopy, it can be identified and quantified, even at picomole concentrations. This property is particularly useful in analytical applications, such as winemaking, where it's essential to detect specific compounds at low concentrations (Clavijo, Menendez, & Aroca, 2008).

2. Biological Metabolism and Transformation

Research indicates that certain strains of bacteria, such as Pseudomonas putida, can metabolize variants of this compound. These bacteria can transform these compounds, leading to the production of methanol and other byproducts, highlighting a potential avenue for bioremediation or bioconversion applications (Donnelly & Dagley, 1980).

3. Chemical Synthesis and Derivatives

This compound is involved in the formation of phthalides, a class of organic compounds. The reactions and products obtained from these condensations can vary, which is crucial for synthesizing specific phthalide derivatives used in various chemical applications, such as material sciences and pharmaceuticals (Charlesworth & Levene, 1963).

4. Encapsulation and Controlled Release

In the food industry, this compound derivatives, like vanillic acid, are being explored for encapsulation into nanoparticles. This technology is aimed at controlled release of flavors, potentially revolutionizing flavoring methods in food production (Hong, Oh, & Choy, 2008).

5. Pharmaceutical Research

Research has shown that derivatives of this compound exhibit antimicrobial and anti-tubercular activities. This opens up possibilities for developing new therapeutic agents, especially in combating resistant strains of bacteria (Tatipamula & Vedula, 2019).

6. Polymers and Material Science

Substituted benzoic acids, including compounds like this compound, have been used as dopants in polyaniline, a conducting polymer. This application is significant in material science, particularly in the development of electronic and optoelectronic devices (Amarnath & Palaniappan, 2005).

Safety and Hazards

3-Methoxy-4-methylbenzoic acid is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Mechanism of Action

Target of Action

As a derivative of benzoic acid, it may interact with various enzymes and receptors in the body .

Mode of Action

Benzylic compounds, which include this compound, typically react via sn1 or sn2 pathways, depending on the degree of substitution .

Biochemical Pathways

Benzoic acid derivatives are known to participate in various biochemical reactions, including those involving enzymes and receptors .

Pharmacokinetics

The compound’s molecular weight (16617 g/mol) and structure suggest that it may be absorbed and distributed in the body .

Result of Action

Benzoic acid derivatives can have various effects, depending on their specific targets and interactions .

Action Environment

The action, efficacy, and stability of 3-Methoxy-4-methylbenzoic acid can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other substances, pH levels, and temperature .

Properties

IUPAC Name |

3-methoxy-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAVPXDEPGAVDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90221742 | |

| Record name | 4-Methyl-m-anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7151-68-0 | |

| Record name | 3-Methoxy-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7151-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-m-anisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007151680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7151-68-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-m-anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-m-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

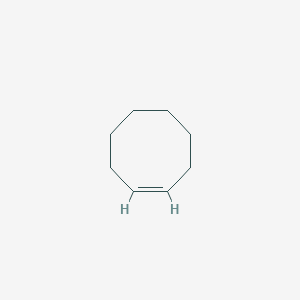

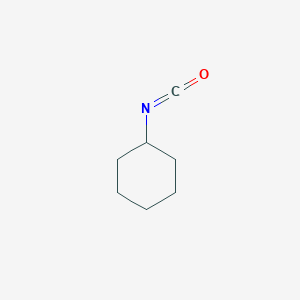

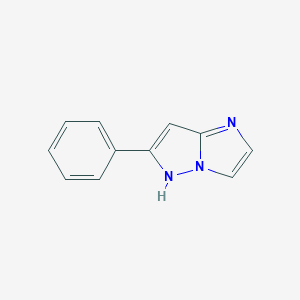

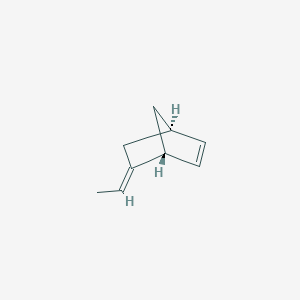

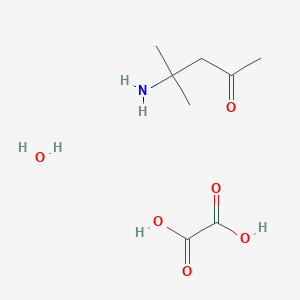

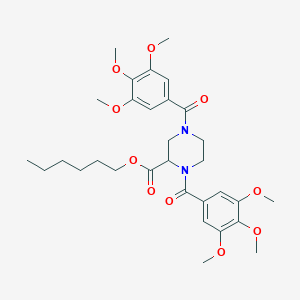

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

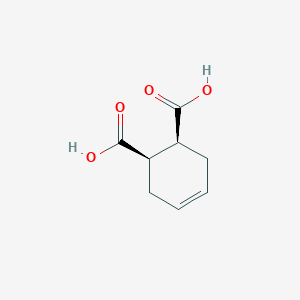

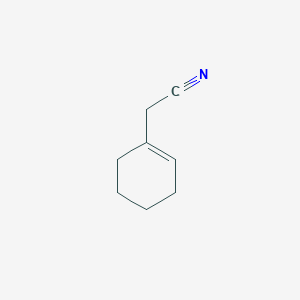

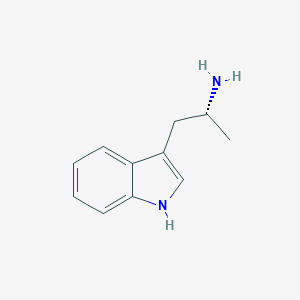

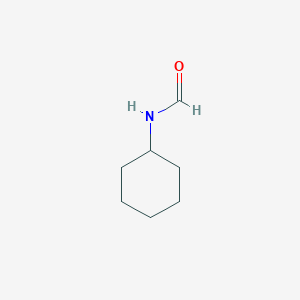

Feasible Synthetic Routes

Q1: What is the significance of identifying 3-Methoxy-4-methylbenzoic acid in Crataegus pinnatifida Bge. leaves?

A: The isolation of this compound from Crataegus pinnatifida Bge. leaves is significant because it represents the first time this compound has been found in the Crataegus genus []. This finding contributes to the understanding of the phytochemical diversity within this genus and could potentially lead to the discovery of new bioactive compounds.

Q2: What methods were used to isolate and identify this compound in the study?

A: Researchers employed a combination of chromatographic techniques to isolate this compound from the leaves of Crataegus pinnatifida Bge. This included silica gel column chromatography, Sephadex LH-20 column chromatography, ODS column chromatography, and semi-preparative HPLC []. The structure of the isolated compound was then elucidated using physicochemical constants and spectroscopic analysis [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.